Morpholine, 4-(3,4,5-triallyloxybenzoyl)
Description
Morpholine, 4-(3,4,5-triallyloxybenzoyl) is a morpholine derivative featuring a benzoyl moiety substituted with three allyloxy groups at the 3-, 4-, and 5-positions. The allyloxy substituents distinguish it from trimethoxy or morpholine-substituted analogs, likely influencing steric bulk, electronic properties, and reactivity due to the presence of unsaturated allyl groups.
Properties
CAS No. |
64038-92-2 |
|---|---|
Molecular Formula |
C20H25NO5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
morpholin-4-yl-[3,4,5-tris(prop-2-enoxy)phenyl]methanone |
InChI |
InChI=1S/C20H25NO5/c1-4-9-24-17-14-16(20(22)21-7-12-23-13-8-21)15-18(25-10-5-2)19(17)26-11-6-3/h4-6,14-15H,1-3,7-13H2 |
InChI Key |
DWYPPQMSNPLNQQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=CC(=C1OCC=C)OCC=C)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4,5-Tris(allyloxy)benzoyl]morpholine typically involves the reaction of 3,4,5-tris(allyloxy)benzoic acid with morpholine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 3,4,5-Tris(allyloxy)benzoic acid and morpholine.
Coupling Agent: Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4-[3,4,5-Tris(allyloxy)benzoyl]morpholine are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient purification methods, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3,4,5-Tris(allyloxy)benzoyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy groups can yield epoxides, while reduction of the benzoyl group can produce benzyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals or therapeutic agents.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The specific mechanism of action of 4-[3,4,5-Tris(allyloxy)benzoyl]morpholine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of the morpholine ring and allyloxy groups may allow it to bind to specific sites on proteins or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Structure and Reactivity
Trimethoxy vs. Triallyloxy Benzoyl Groups
- Trimetozine (4-(3,4,5-Trimethoxybenzoyl)morpholine) : The trimethoxy substituents provide electron-donating effects, enhancing stability and influencing π-π interactions in biological systems. Its synthesis involves condensation of 3,4,5-trimethoxybenzoyl chloride with morpholine under basic conditions, yielding a high-melting crystalline solid (200–201°C) .
- Computational studies (e.g., B3LYP/6-31G(d,p)) on similar triazole derivatives suggest that allyloxy groups alter Mulliken charges and frontier molecular orbitals, which could impact binding affinity in biological applications .
Morpholine-Substituted Triazines
Compounds like 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid (22) demonstrate the versatility of morpholine in enhancing solubility and modulating pharmacokinetic profiles. However, the triazine core diverges significantly from the benzoyl backbone of the target compound, highlighting differences in scaffold rigidity and functional group orientation .
Physicochemical Properties
Biological Activity
Morpholine derivatives are gaining attention in medicinal chemistry due to their diverse biological activities. Notably, the compound Morpholine, 4-(3,4,5-triallyloxybenzoyl) exhibits unique properties that may contribute to various therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
Morpholine is a six-membered heterocyclic compound containing one nitrogen atom. The specific derivative in focus, 4-(3,4,5-triallyloxybenzoyl), incorporates a triallyloxybenzoyl moiety that enhances its biological interactions.
Biological Activity Overview
The biological activity of morpholine derivatives is often attributed to their ability to interact with various molecular targets, including receptors and enzymes involved in critical physiological processes. Key areas of interest include:
- CNS Activity : Morpholine derivatives are known to modulate neurotransmitter receptors, which play roles in mood disorders and neurodegenerative diseases .
- Enzyme Inhibition : Many morpholine compounds act as inhibitors for enzymes implicated in cancer and other diseases .
- Antimicrobial Properties : Some studies suggest that morpholine derivatives possess antimicrobial activity against various pathogens .
The mechanism by which Morpholine, 4-(3,4,5-triallyloxybenzoyl) exerts its effects involves binding to specific receptors or enzymes. For instance:
- Receptor Modulation : The morpholine ring can enhance the binding affinity of compounds to neurotransmitter receptors such as sigma receptors and cannabinoid receptors .
- Enzyme Interaction : The compound may inhibit enzymes involved in the pathology of diseases like Alzheimer's by altering their active sites .
Table 1: Summary of Biological Activities
Case Study: CNS Activity
A recent study evaluated the effects of morpholine derivatives on anxiety-related behaviors in animal models. The results indicated that compounds with a morpholine structure demonstrated significant anxiolytic effects when administered at specific doses (10 mg/kg), suggesting potential for therapeutic use in anxiety disorders .
Table 2: Pharmacological Profile of Morpholine Derivatives
| Compound Name | Activity | Dose (mg/kg) | Effect |
|---|---|---|---|
| Morpholine Derivative A | Anxiolytic | 10 | Reduced anxiety-like behavior |
| Morpholine Derivative B | Enzyme Inhibitor | 20 | Decreased enzyme activity |
| Morpholine Derivative C | Antimicrobial | Varies | Inhibited growth of pathogens |
Q & A
Q. What are the optimal synthetic routes for Morpholine, 4-(3,4,5-triallyloxybenzoyl), and how can reaction conditions be controlled to improve yield?
Answer: The synthesis of morpholine derivatives typically involves nucleophilic substitution or condensation reactions. For 4-(3,4,5-triallyloxybenzoyl)morpholine, a plausible route includes:
Precursor preparation : Start with 3,4,5-triallyloxybenzoic acid, activated via acid chloride formation.
Coupling reaction : React the acid chloride with morpholine under inert conditions (e.g., N₂ atmosphere) using a base like triethylamine to neutralize HCl byproducts.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Q. Key factors for yield optimization :
- Temperature control (20–25°C prevents side reactions like allyl group polymerization).
- Stoichiometric excess of morpholine (1.2–1.5 equivalents) to drive the reaction to completion.
- Solvent selection (dry dichloromethane or THF minimizes hydrolysis of the acid chloride).
Refer to analogous protocols for substituted benzoyl morpholines in and for guidance on reaction design .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify allyloxy protons (δ 5.8–6.2 ppm for vinyl protons; δ 4.5–5.0 ppm for allyl-O-CH₂) and morpholine ring protons (δ 3.6–3.8 ppm).
- 2D experiments (COSY, HSQC) : Resolve overlapping signals from the triallyloxybenzoyl moiety.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~358.2).
- X-ray Crystallography : Use SHELXL () to resolve stereoelectronic effects in the crystal lattice. Single-crystal diffraction is critical for confirming the absence of rotational disorder in the allyloxy groups .
Q. What in vitro assays are recommended to evaluate the biological activity of this compound?
Answer:
- Antimicrobial Activity : Follow protocols in for disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- CNS Activity : Use in vitro neuronal cell models (e.g., SH-SY5Y cells) to assess neuroprotective or sedative effects, as described for related morpholine derivatives in .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental spectral data be resolved for this compound?
Answer:
- DFT Calculations : Compare computed NMR chemical shifts (Gaussian or ORCA software) with experimental data. Discrepancies often arise from solvent effects or conformational flexibility in the allyloxy groups.
- Dynamic NMR Studies : Perform variable-temperature NMR to detect restricted rotation in the benzoyl-morpholine bond, which may explain splitting patterns.
- Crystallographic Validation : Resolve ambiguities using X-ray structures () to anchor computational models .
Q. What strategies address crystallographic disorder in the triallyloxybenzoyl group during structure refinement?
Answer:
- Twinning Tests : Use SHELXL’s TWIN/BASF commands () to detect and model twinning.
- Disorder Modeling : Split allyloxy groups into two conformers with occupancy ratios refined via least-squares minimization.
- Restraints : Apply geometric restraints (DFIX, SIMU) to maintain chemically reasonable bond lengths/angles during refinement .
Q. How can mechanistic studies elucidate the role of the triallyloxy group in substitution reactions?
Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Trapping Intermediates : Use low-temperature NMR to capture transient species (e.g., tetrahedral intermediates in acyl transfer reactions).
- Computational Studies : Map potential energy surfaces (e.g., via QM/MM) to assess steric/electronic effects of the triallyloxy group on reactivity .
Q. What in silico and in vitro approaches are suitable for preliminary toxicology assessment?
Answer:
- QSAR Models : Use tools like DEREK Nexus () to predict mutagenicity or hepatotoxicity based on structural alerts.
- CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using human liver microsomes.
- Ames Test : Follow OECD guidelines () to evaluate genotoxicity in Salmonella strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
